molecular formula C27H25N5O2 B11955162 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide CAS No. 881840-10-4

4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide

Cat. No.: B11955162
CAS No.: 881840-10-4
M. Wt: 451.5 g/mol
InChI Key: AXORXVADWYNJOL-MUFRIFMGSA-N
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Description

4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a pyrazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Aldol Condensation: The pyrazole derivative undergoes aldol condensation with an aromatic aldehyde to form the methylene bridge.

    Amide Formation: The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidation of the methyl group can yield carboxylic acids.

    Reduction: Reduction of carbonyl groups can produce alcohols.

    Substitution: Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biology: It can be used in studies related to enzyme inhibition or receptor binding due to its complex structure.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could affect signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(p-tolyl)-1H-pyrazole: Shares the pyrazole ring structure but lacks the additional functional groups.

    4-Methylbenzamide: Contains the benzamide moiety but lacks the pyrazole ring and methylene bridge.

Uniqueness

4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is unique due to its combination of a pyrazole ring, methylene bridge, and benzamide moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

CAS No.

881840-10-4

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

4-methyl-N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C27H25N5O2/c1-19-8-12-21(13-9-19)26-23(18-32(31-26)24-6-4-3-5-7-24)16-29-30-25(33)17-28-27(34)22-14-10-20(2)11-15-22/h3-16,18H,17H2,1-2H3,(H,28,34)(H,30,33)/b29-16+

InChI Key

AXORXVADWYNJOL-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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